

A Comprehensive Technical Guide to Thiazole-5-carboxylic Acid

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Compound of Interest

Compound Name: *Thiazole-5-carboxylic acid*

Cat. No.: *B084310*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **thiazole-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental properties, synthesis, and biological relevance, presenting data and protocols in a manner accessible to researchers and developers.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, though several synonyms are commonly used in literature and commercial listings.

- IUPAC Name: 1,3-**thiazole-5-carboxylic acid**[\[1\]](#)
- Synonyms: 5-Thiazolecarboxylic acid, **Thiazole-5-carboxylic acid**[\[1\]](#)[\[2\]](#)
- CAS Number: 14527-41-4[\[1\]](#)[\[2\]](#)
- PubChem CID: 84494[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The key quantitative properties of **thiazole-5-carboxylic acid** are summarized below. These properties are crucial for its application in synthesis and formulation.

| Property | Value | Source |
|--------------------|---|-----------|
| Molecular Formula | C ₄ H ₃ NO ₂ S | [1][2] |
| Molecular Weight | 129.14 g/mol | [1][2][3] |
| Appearance | Pale yellow or beige to light yellow solid | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N | [1][3] |
| SMILES | <chem>C1=C(SC=N1)C(=O)O</chem> | [1][3] |
| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [2] |

Synthesis Protocols

Thiazole-5-carboxylic acid can be synthesized through various routes. A convenient and effective method involves a halogen-metal exchange reaction starting from 5-bromothiazole.[4]

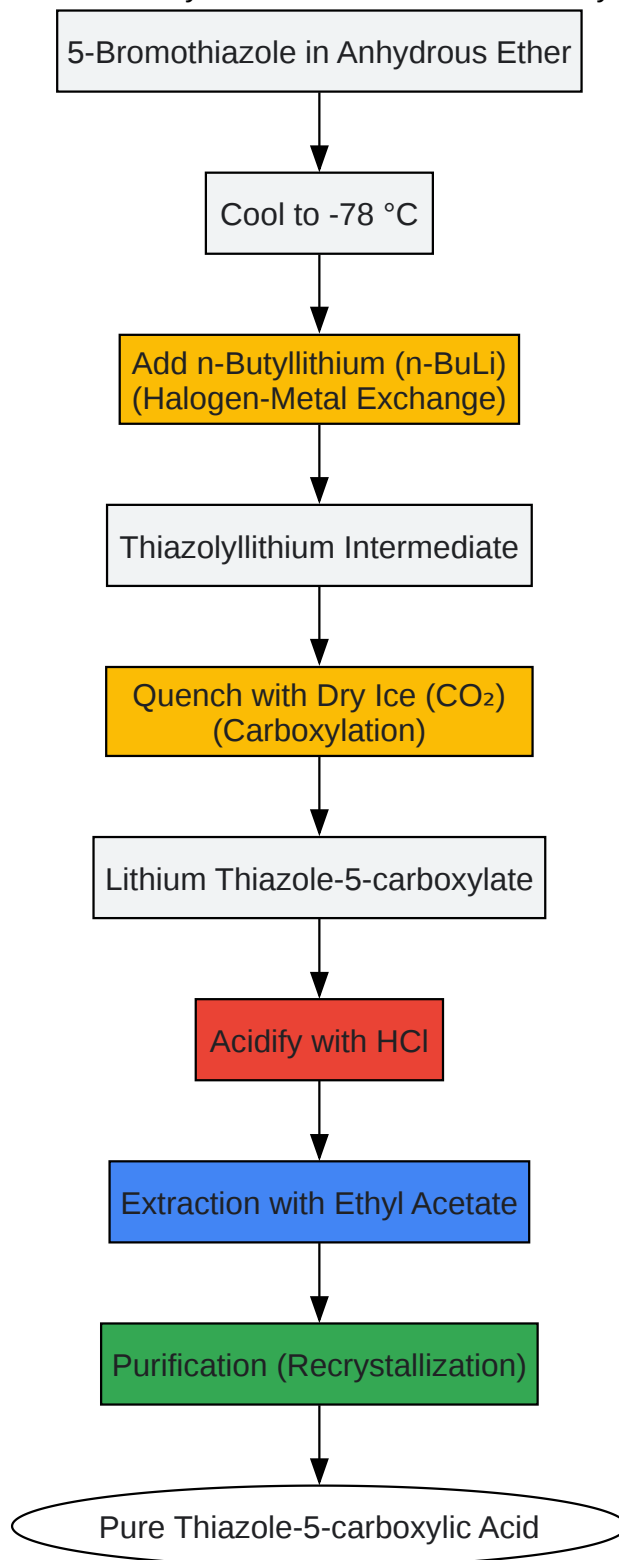
Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol outlines the conversion of 5-bromothiazole to **thiazole-5-carboxylic acid**.

- Preparation of the Thiazolyl lithium Intermediate:
 - Dissolve 5-bromothiazole in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
 - Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The n-BuLi will react with the 5-bromothiazole to form the corresponding thiazolyl lithium compound.[4]

- Maintain the reaction at -78 °C and stir for a designated period to ensure complete formation of the intermediate.
- Carboxylation:
 - Quench the reaction mixture by introducing a source of carbon dioxide. This can be achieved by pouring the solution over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the mixture.
 - Allow the mixture to warm to room temperature slowly.
- Acidification and Extraction:
 - Once at room temperature, acidify the reaction mixture to a pH of approximately 2-3 by the careful, dropwise addition of an aqueous acid, such as hydrochloric acid (HCl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic extracts and wash them with brine.
- Purification:
 - Dry the combined organic layer over an anhydrous drying agent like sodium sulfate.
 - Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The resulting crude product, **thiazole-5-carboxylic acid**, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.[\[5\]](#)

Workflow for the Synthesis of Thiazole-5-carboxylic Acid

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Caption: Synthesis workflow via halogen-metal exchange.

Biological Activity and Applications

The thiazole ring is a key structural motif in a wide range of biologically active compounds, including vitamin B1 (thiamine).^[6] **Thiazole-5-carboxylic acid** and its derivatives serve as versatile building blocks in the development of novel therapeutic agents and other functional materials.

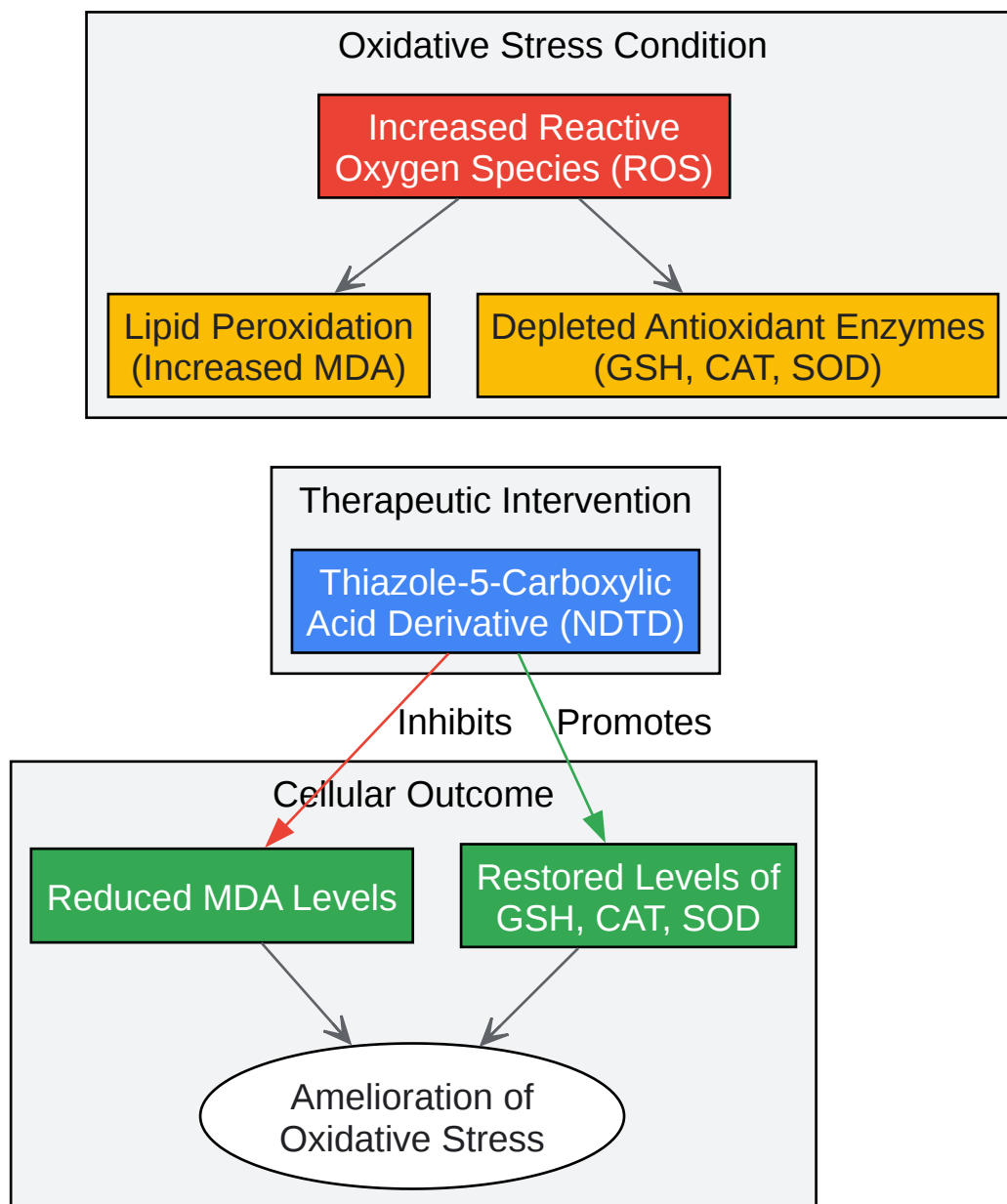
Key Application Areas:

- **Pharmaceutical Development:** It is a crucial intermediate for synthesizing drugs with antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.^{[2][6][7]}
- **Agrochemicals:** The compound is used in formulating fungicides and herbicides.^[2]
- **Material Science:** It is employed in the production of specialty polymers and dyes.^[2]

Signaling Pathway: Role in Oxidative Stress Amelioration

Derivatives of **thiazole-5-carboxylic acid** have shown significant potential in mitigating conditions associated with oxidative stress, such as diabetes. For instance, the novel derivative "2-(4-Fluorobenzamido)-4-methyl**thiazole-5-carboxylic acid**" (NDTD) has been shown to ameliorate hyperglycemia and hyperlipidemia in diabetic rat models.^[8] Its mechanism involves the attenuation of oxidative stress markers. The compound helps restore the levels of key antioxidant enzymes while reducing markers of cellular damage.^[8]

Mechanism of Oxidative Stress Reduction by a Thiazole Derivative



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Caption: Role of a thiazole derivative in mitigating oxidative stress.

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